2-Chloro-6-iodobenzoyl Chloride (CAS 1261850-84-3): A Technical Guide to Orthogonal Functionalization
2-Chloro-6-iodobenzoyl Chloride (CAS 1261850-84-3): A Technical Guide to Orthogonal Functionalization
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery and complex natural product synthesis, building blocks that offer multiple, distinct sites for sequential functionalization are highly prized. 2-Chloro-6-iodobenzoyl chloride (CAS: 1261850-84-3) is a premier example of such a scaffold[1]. Featuring three orthogonally reactive sites—an acyl chloride, an aryl iodide, and an aryl chloride—this molecule allows researchers to execute highly controlled, step-wise synthetic sequences without the need for cumbersome protecting group strategies.
This whitepaper provides an in-depth technical profile of 2-chloro-6-iodobenzoyl chloride, detailing its physicochemical properties, the mechanistic rationale behind its orthogonal reactivity, and field-proven experimental protocols for its application in organic synthesis.
Physicochemical Profiling
Understanding the physical and chemical parameters of 2-chloro-6-iodobenzoyl chloride is critical for maintaining its stability and ensuring reproducibility in synthetic workflows. The acyl chloride moiety is highly sensitive to moisture, necessitating strict storage and handling protocols[2].
Table 1: Key Chemical and Physical Properties
| Property | Value / Specification |
| Chemical Name | 2-Chloro-6-iodobenzoyl chloride |
| CAS Registry Number | 1261850-84-3 |
| Molecular Formula | C7H3Cl2IO |
| Molecular Weight | 300.91 g/mol |
| SMILES Code | O=C(Cl)c1c(Cl)cccc1I |
| Hazard Classification | Class 8 (Corrosive), UN 3265 / UN 1759 |
| Storage Conditions | 2–8°C, keep in dark place, inert atmosphere (Ar/N₂) |
| Reactivity Profile | Moisture-sensitive; reacts violently with water/alcohols |
Data compiled from authoritative chemical databases and supplier specifications[3][4].
Mechanistic Reactivity & Orthogonal Functionalization
The strategic value of 2-chloro-6-iodobenzoyl chloride lies in the distinct thermodynamic and kinetic properties of its three reactive sites. A Senior Application Scientist must leverage these differences to dictate the sequence of reactions.
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The Acyl Chloride (Fastest Kinetics): The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms. Nucleophilic acyl substitution (e.g., amidation or esterification) occurs nearly instantaneously at low temperatures (0°C).
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The Aryl Iodide (Intermediate Kinetics): The C–I bond has a relatively low bond dissociation energy (~65 kcal/mol). Once the acyl chloride is converted to a stable amide, the aryl iodide becomes the prime target for Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Oxidative addition of Pd(0) into the C–I bond is highly favored.
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The Aryl Chloride (Slowest Kinetics): The C–Cl bond possesses a significantly higher bond dissociation energy (~95 kcal/mol). Under standard, mild Pd-catalyzed conditions, the C–Cl bond remains entirely inert. This allows it to serve as a permanent structural feature (often used as a lipophilic bioisostere in medicinal chemistry) or as a site for late-stage functionalization using specialized, highly active catalysts (e.g., Buchwald-type ligands).
Orthogonal reactivity pathway of 2-chloro-6-iodobenzoyl chloride.
Experimental Protocols
To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each experimental choice is explicitly stated to aid researchers in troubleshooting and optimization.
Protocol A: Chemoselective Amidation
Objective: Convert the highly reactive acyl chloride into a stable amide while preserving the C–I and C–Cl bonds.
Causality & Rationale: The reaction is performed in strictly anhydrous Dichloromethane (DCM) to prevent the hydrolysis of the acyl chloride into 2-chloro-6-iodobenzoic acid. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct; failing to remove HCl would result in the protonation of the nucleophilic amine, halting the reaction. The 0°C starting temperature suppresses exothermic side reactions, such as ketene formation.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen (N₂). Dissolve 2-chloro-6-iodobenzoyl chloride (1.0 equiv, 3.32 mmol, 1.0 g) in anhydrous DCM (15 mL).
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Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.
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Addition: Dissolve the target primary or secondary amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump to maintain thermal control.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting material spot confirms completion.
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Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 2-chloro-6-iodobenzamide derivative.
Step-by-step workflow for the chemoselective amidation process.
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an aryl boronic acid at the iodine position of the newly formed 2-chloro-6-iodobenzamide, leaving the chlorine atom intact.
Causality & Rationale: Because the C–I bond is significantly weaker than the C–Cl bond, a standard Pd catalyst like Pd(PPh₃)₄ can selectively undergo oxidative addition at the iodine site at moderate temperatures (80°C). The chlorine site will not react unless specialized, electron-rich phosphine ligands (e.g., XPhos or RuPhos) and higher temperatures are employed.
Step-by-Step Methodology:
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Preparation: In a Schlenk tube, combine the 2-chloro-6-iodobenzamide derivative (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL/mmol). The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
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Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Seal the tube.
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Heating: Heat the reaction mixture to 80°C in an oil bath for 12 hours. Validation: LC-MS analysis should show the mass of the desired cross-coupled product with the characteristic chlorine isotope pattern (M and M+2 in a 3:1 ratio), confirming the C–Cl bond is untouched.
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Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Dry the organic layer, concentrate, and purify via silica gel chromatography.
Safety, Handling, and Storage
As an acyl chloride, CAS 1261850-84-3 is inherently corrosive and lachrymatory.
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Storage: Must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent degradation via atmospheric moisture[2].
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PPE: Handling requires a fume hood, heavy-duty nitrile gloves, and safety goggles.
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Spill Response: In the event of a spill, neutralize with a weak, dry base (such as sodium bicarbonate) before attempting to clean up with damp materials, as direct contact with water will rapidly generate corrosive Hydrogen Chloride (HCl) gas.
References
- ChemSrc. "1-(3,5-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol..." (Contains properties and CAS verification for 1261850-84-3). ChemSrc Database.
- BLD Pharm. "2-Chloro-5-Iodobenzoyl chloride / Related Products" (Contains molecular weight, storage conditions, and hazard data for related isomers and 1261850-84-3). BLD Pharm Catalog.
- BLD Pharm. "3,6-Dichloro-2-iodobenzaldehyde / Related Acyl Chlorides" (Cross-reference for 2-Chloro-6-iodobenzoyl chloride CAS 1261850-84-3). BLD Pharm Catalog.
Sources
- 1. CAS#:1797182-23-0 | 1-(3,5-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | Chemsrc [chemsrc.com]
- 2. 281652-58-2|2-Chloro-5-Iodobenzoyl chloride|BLD Pharm [bldpharm.com]
- 3. CAS#:1797182-23-0 | 1-(3,5-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | Chemsrc [chemsrc.com]
- 4. 281652-58-2|2-Chloro-5-Iodobenzoyl chloride|BLD Pharm [bldpharm.com]
